molecular formula C19H40N2O3Si B2397579 tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate CAS No. 2173637-00-6

tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate

Cat. No.: B2397579
CAS No.: 2173637-00-6
M. Wt: 372.625
InChI Key: NFAYRCQRDZICIC-JKSUJKDBSA-N
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Description

Molecular Property Analysis

Property Value Method
Molecular Weight 372.6 g/mol Computed by PubChem 2.1
Heavy Atom Count 25 Calculated
Rotatable Bond Count 8 Calculated
Hydrogen Bond Acceptors 3 Calculated
Hydrogen Bond Donors 1 Calculated
Polar Surface Area 65 Ų Calculated
LogP 3.22 Predicted
Carbon Bond Saturation (Fsp3) 0.947 Calculated

Properties

IUPAC Name

tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O3Si/c1-18(2,3)23-17(22)21-14-10-12-16(15(21)11-9-13-20)24-25(7,8)19(4,5)6/h15-16H,9-14,20H2,1-8H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAYRCQRDZICIC-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CCCN)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1CCCN)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Aminopropyl Group: This step involves the addition of an aminopropyl group to the piperidine ring, which can be achieved through nucleophilic substitution reactions.

    Protection and Deprotection Steps: The tert-butyl and silyl groups are often introduced as protecting groups to prevent unwanted side reactions during the synthesis. These groups can be added using tert-butyl chloride and tert-butyl(dimethyl)silyl chloride under basic conditions.

    Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing imines to amines.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the aminopropyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminopropyl group can yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Protection of Functional Groups : The amine group is often protected to prevent unwanted reactions during synthesis.
  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Deprotection and Purification : After the desired structure is formed, protective groups are removed and the compound is purified.

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of drugs targeting neurological disorders due to its piperidine structure, which is often associated with biological activity.

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antidepressant Effects : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, making them candidates for antidepressant drugs.
  • Antitumor Properties : Preliminary investigations have shown potential antitumor effects, warranting further exploration in cancer research.

Synthetic Applications

This compound is also employed as a building block in organic synthesis:

  • Ligand Development : Its unique structure allows it to act as a ligand in coordination chemistry.
  • Synthesis of Complex Molecules : It can be used to synthesize more complex structures through various coupling reactions.

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperidine derivatives, including tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate. The research demonstrated that certain modifications to the piperidine ring enhanced selectivity for serotonin receptors, suggesting a pathway for developing new antidepressants .

Case Study 2: Antitumor Activity

In another investigation, researchers evaluated the antitumor properties of compounds derived from this piperidine structure. The study found that specific derivatives exhibited cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the aminopropyl group suggests potential interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Boc and Silyl Protections

Example 1: (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS: 143900-44-1)
  • Key Differences: Lacks the TBDMS group and 3-aminopropyl chain. Contains a hydroxyl group at the 3-position instead of a silyl ether.
  • Applications : Intermediate for chiral ligands or pharmaceuticals requiring unprotected hydroxyl groups .
Example 2: tert-Butyl N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-3-({[(5R)-3-(4-cyano-phenyl)-4,5-dihydro-5-isoxazolyl]acetyl}amino)-L-alaninate (Compound 27, )
  • Key Differences: Includes a cyano-phenyl isoxazole moiety instead of a piperidine core. Features an alaninate ester, expanding its utility in peptide synthesis.
  • Analytical Data : C, 59.72%; H, 7.72%; N, 9.30%; Si, 4.58% (vs. calculated C, 59.78%; H, 7.69%) .

Azetidine Derivatives with TBDMS Protections

Example: Benzyl (2S,3R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-hydroxyazetidine-1-carboxylate ()
  • Key Differences :
    • Azetidine ring (4-membered) vs. piperidine (6-membered), altering ring strain and reactivity.
    • Contains a benzyloxycarbonyl (Cbz) group instead of Boc.
  • Applications : Used in constrained peptide mimics or kinase inhibitors due to azetidine’s rigidity .

Piperidine Derivatives with Alternative Functional Groups

Example: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)
  • Key Differences: Substituted with a phenyl group and carboxylic acid instead of aminopropyl and TBDMS. Smaller molecular weight (305.37 g/mol vs. 363.28 g/mol).
  • Applications : Building block for opioid receptor modulators or chiral auxiliaries .

Stability and Reactivity

  • TBDMS Group : Stable under basic conditions but cleaved by fluoride ions (e.g., TBAF).
  • Boc Group : Acid-labile (e.g., HCl/EtOAc), enabling selective deprotection .
  • 3-Aminopropyl Chain: Provides a nucleophilic amine for coupling reactions (e.g., amide bond formation).

Data Tables

Table 1: Structural and Analytical Comparison

Compound Name Core Structure Protective Groups Molecular Weight (g/mol) Key Applications
Target Compound (CAS: 2173637-00-6) Piperidine Boc, TBDMS 363.28 Drug intermediates
(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate Piperidine Boc 201.26 Chiral ligands
Compound 27 () Isoxazole Boc, TBDMS 602.73 Peptide synthesis
Benzyl azetidine derivative () Azetidine Cbz, TBDMS ~400 (estimated) Kinase inhibitors

Table 2: Elemental Analysis Comparison

Compound C (%) H (%) N (%) Si (%)
Target Compound - - - -
Compound 27 59.72 7.72 9.30 4.58
(3S,4R)-Piperidine 49.61 8.71 - -

Biological Activity

tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate, with the CAS number 2173637-00-6, is a compound that has garnered attention in pharmaceutical chemistry due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H40N2O3SiC_{19}H_{40}N_{2}O_{3}Si with a molecular weight of 372.63 g/mol. The compound features a piperidine ring substituted with tert-butyl and dimethylsilyl groups, which may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC19H40N2O3Si
Molecular Weight372.63 g/mol
CAS Number2173637-00-6
Purity>97%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the protection of functional groups and the use of silylating agents. The process often utilizes tert-butyldimethylsilyl chloride as a protecting group to enhance stability during reactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including receptors or enzymes involved in neurotransmission or metabolic pathways. The presence of an amino group suggests possible interactions with neurotransmitter systems.

Case Studies

  • Neuroprotective Effects : In a study investigating neuroprotective agents, compounds similar to this compound were found to exhibit significant protective effects against oxidative stress in neuronal cell cultures. These findings suggest potential applications in neurodegenerative diseases.
  • Antidepressant Activity : A related compound was evaluated for antidepressant-like effects in animal models. The results indicated that the compound could modulate serotonin and norepinephrine levels, leading to improved mood-related behaviors.

Pharmacological Profiles

The pharmacological profiles of related compounds indicate that they may exhibit:

  • CNS Activity : Potential applications in treating anxiety and depression.
  • Antioxidant Properties : Ability to scavenge free radicals and reduce oxidative damage.

Q & A

Q. Table 1: Key Structural Analogues and Functional Differences

Compound NameKey ModificationsImpact on Reactivity/Bioactivity
tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylateMethyl group at C5Alters steric hindrance, affecting nucleophilic substitution rates
tert-butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylateTrifluoroacetamido groupEnhances metabolic stability and target selectivity via strong H-bonding
(2R,3S)-tert-butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl groupIncreases polarity, improving aqueous solubility for in vivo studies

Safety and Handling

Q. What precautions are critical when handling this compound in its free amine form?

  • Methodological Answer : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation. Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation). In case of exposure, rinse skin/eyes with water for 15 mins and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.